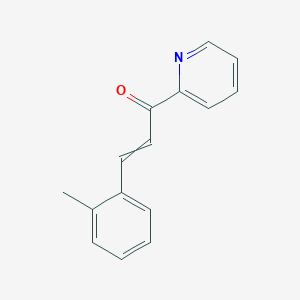![molecular formula C43H51ClN4O8 B14263354 1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate CAS No. 138501-34-5](/img/structure/B14263354.png)
1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate is a complex organic compound with a unique structure. It features multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its potential use in drug development, particularly for its unique structural properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Compared to other similar compounds, 1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate stands out due to its unique structural features and reactivity. Similar compounds include:
- 1,3-Dibutyl-2-thiourea
- 1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione
These compounds share some structural similarities but differ in their functional groups and overall reactivity, making each one unique in its applications and properties.
Properties
CAS No. |
138501-34-5 |
|---|---|
Molecular Formula |
C43H51ClN4O8 |
Molecular Weight |
787.3 g/mol |
IUPAC Name |
1,3-dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,2-dihydrobenzo[f]benzimidazol-1-ium-2-yl)penta-2,4-dienylidene]benzo[f]benzimidazole-4,9-dione;perchlorate |
InChI |
InChI=1S/C43H50N4O4.ClHO4/c1-5-9-26-44-34(45(27-10-6-2)37-36(44)40(48)30-20-16-17-21-31(30)41(37)49)24-14-13-15-25-35-46(28-11-7-3)38-39(47(35)29-12-8-4)43(51)33-23-19-18-22-32(33)42(38)50;2-1(3,4)5/h13-25,34H,5-12,26-29H2,1-4H3;(H,2,3,4,5) |
InChI Key |
YYMJLRLQPCQORN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1C(N(C2=C1C(=O)C3=CC=CC=C3C2=O)CCCC)C=CC=CC=C4N(C5=C(N4CCCC)C(=O)C6=CC=CC=C6C5=O)CCCC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


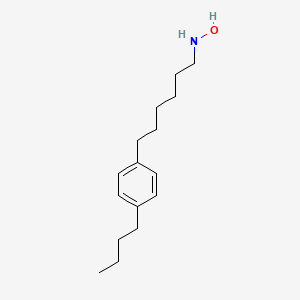
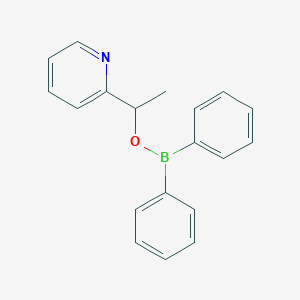
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

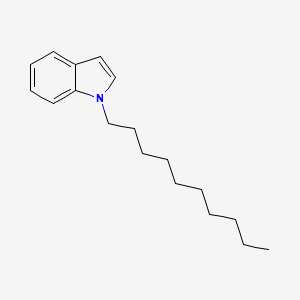
![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/structure/B14263313.png)
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
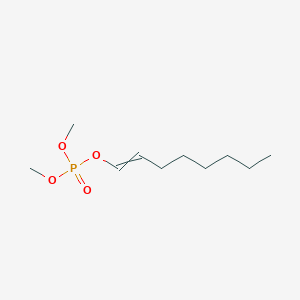
![Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide](/img/structure/B14263328.png)
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
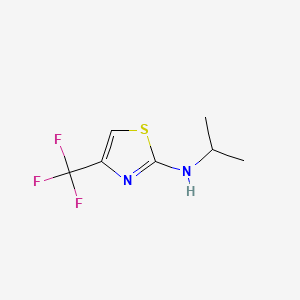
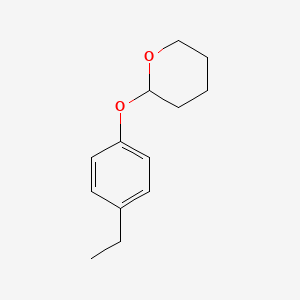
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14263350.png)
